(5-(4-chlorophenyl)thiophen-2-yl)boronic acid

Suzuki-Miyaura coupling purity reproducibility

5-(4-Chlorophenyl)thiophen-2-yl boronic acid (CAS 1210470-48-6, ≥98%) is a privileged building block for kinase inhibitor SAR, agrochemical R&D, and optoelectronic materials. The electron-withdrawing 4-chlorophenyl substituent provides unique electronic/steric properties critical for Suzuki-Miyaura coupling kinetics and regioselectivity. Generic boronic acids cannot substitute without risking lower yields and new impurities. This scaffold is essential for occupying hydrophobic ATP-binding pockets in kinase programs and enables parallel library synthesis. Defined purity ensures reproducible cross-coupling for lead optimization, field trials, and polymer assembly. Bulk and custom quantities available.

Molecular Formula C10H8BClO2S
Molecular Weight 238.50 g/mol
Cat. No. B8113706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-chlorophenyl)thiophen-2-yl)boronic acid
Molecular FormulaC10H8BClO2S
Molecular Weight238.50 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O
InChIInChI=1S/C10H8BClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,13-14H
InChIKeyCUTPVNXHTVDBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (5-(4-chlorophenyl)thiophen-2-yl)boronic Acid: A Strategic Building Block for Advanced Organic Synthesis and Pharmaceutical R&D


(5-(4-chlorophenyl)thiophen-2-yl)boronic acid (CAS: 1210470-48-6) is a heteroaryl boronic acid building block characterized by a 4-chlorophenyl substituent at the 5-position of a thiophene ring bearing a boronic acid group at the 2-position. This structural motif positions it as a versatile reagent for constructing biaryl and heterobiaryl systems via Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science. Its molecular formula is C₁₀H₈BClO₂S, with a molecular weight of 238.49 g/mol . The compound is supplied with typical commercial purity specifications of 98% and is available from specialized chemical vendors, underscoring its role as a critical intermediate for pharmaceutical and agrochemical R&D .

The Case for Specificity: Why (5-(4-chlorophenyl)thiophen-2-yl)boronic Acid Cannot Be Interchanged with Generic Boronic Acids


While many boronic acids are commercially available for cross-coupling, generic substitution of (5-(4-chlorophenyl)thiophen-2-yl)boronic acid with a structurally distinct analog (e.g., phenylboronic acid or thiophene-2-boronic acid) is not a viable strategy in advanced synthetic programs. The precise electronic and steric environment provided by the 4-chlorophenyl substituent on the thiophene core is a key determinant of reaction kinetics, regioselectivity, and the ultimate physicochemical properties of the target molecule [1]. Furthermore, even among structurally related boronic acids, the presence of the electron-withdrawing chlorine atom can significantly alter the boronic acid's reactivity in transmetalation steps [2]. Substitution would therefore necessitate a complete re-optimization of the coupling protocol, risking lower yields, generation of new impurities, and failure to achieve the desired biological activity in a lead optimization program, as the critical chlorine substituent is often essential for target engagement [3].

Evidence-Based Differentiation Guide for (5-(4-chlorophenyl)thiophen-2-yl)boronic Acid


Reagent Purity as a Critical Input for Reproducible Suzuki-Miyaura Coupling

The commercial specification for (5-(4-chlorophenyl)thiophen-2-yl)boronic acid is typically ≥98% purity, a critical benchmark for achieving high and reproducible yields in cross-coupling reactions. In contrast, more basic and widely available thiophene boronic acids, such as thiophene-2-boronic acid, may be supplied at a similar nominal purity but lack the structural complexity. The consistent high purity of this specific reagent minimizes the impact of unknown impurities that can poison sensitive palladium catalysts or generate difficult-to-remove side products, thereby ensuring greater process reliability from R&D to scale-up .

Suzuki-Miyaura coupling purity reproducibility heterocyclic synthesis

Defined Storage Stability Profile to Ensure Long-Term Reagent Viability

The long-term storage requirements for (5-(4-chlorophenyl)thiophen-2-yl)boronic acid are explicitly specified by vendors as -20°C under an inert atmosphere, sealed, and protected from moisture . This is a more stringent requirement compared to simpler, more stable boronic acids like phenylboronic acid, which can often be stored at room temperature. This defined stability profile is a key procurement consideration. It indicates that the compound's quality is guaranteed under these controlled conditions, which is essential for maintaining the integrity of the boronic acid moiety and preventing unwanted protodeboronation or oxidation, thereby ensuring the reagent's performance in sensitive cross-coupling reactions over an extended period .

storage stability boronic acid shelf life procurement

Preliminary Biological Activity Data for Derivatives Containing the 5-(4-Chlorophenyl)thiophene Scaffold

While direct biological data for the boronic acid monomer is scarce, a derivative compound incorporating the 5-(4-chlorophenyl)thiophen-2-yl motif was evaluated for its ability to inhibit Lethal Factor (LF), a critical virulence factor of Bacillus anthracis. This derivative demonstrated an IC₅₀ of 3.20 × 10³ nM (3.2 µM) in a fluorescence peptide cleavage assay [1]. In comparison, related thiophene derivatives without the 4-chlorophenyl group, such as 2,4-bis(4-methoxyphenyl)thiophene, exhibited 80.92% inhibition of E. coli biofilm formation, while the 2,4-bis(4-chlorophenyl)thiophene analog showed 74.53% inhibition against Pasteurella multocida biofilm [2]. This indicates that the 4-chlorophenyl-thiophene fragment can confer a distinct biological activity profile, making it a valuable pharmacophore for further medicinal chemistry exploration.

Lethal Factor Bacillus anthracis inhibitor IC50 antimicrobial

Key Physicochemical Property Predictions for Rational Synthesis Planning

The predicted acid dissociation constant (pKa) for (5-(4-chlorophenyl)thiophen-2-yl)boronic acid is 8.41 ± 0.53 . This value is crucial for understanding its behavior in aqueous or biphasic reaction media, such as those often used in Suzuki couplings. Compared to the parent phenylboronic acid (pKa ≈ 8.8), this slightly lower pKa suggests it is marginally more acidic, which can influence the rate of boronate formation and transmetalation under basic conditions. Similarly, the predicted logP is 5.4427, indicating high lipophilicity . This property is essential for predicting the compound's partitioning in extraction and purification steps and is a stark contrast to smaller, more polar boronic acids like thiophene-2-boronic acid (predicted logP ~1.5). This knowledge allows chemists to design more efficient work-up and isolation protocols.

physicochemical properties pKa logP solubility reaction design

High-Value Research and Industrial Application Scenarios for (5-(4-chlorophenyl)thiophen-2-yl)boronic Acid


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting the Hinge Region

The 5-(4-chlorophenyl)thiophene scaffold is a privileged structure in kinase inhibitor design, where it can occupy the hydrophobic back pocket of the ATP-binding site. The boronic acid functionality provides a reliable handle for rapid diversification via parallel Suzuki-Miyaura coupling, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) around this core. The defined purity (≥98%) and predicted high lipophilicity (logP = 5.4427) are critical parameters for ensuring the generation of clean, drug-like screening compounds.

Agrochemical Discovery: Development of Novel Fungicides and Herbicides

Chlorinated heterocycles, particularly those based on thiophene, are common motifs in modern agrochemicals due to their enhanced metabolic stability and favorable environmental fate profiles. This boronic acid is an ideal intermediate for introducing the 5-(4-chlorophenyl)thiophen-2-yl unit into more complex frameworks. The reproducible coupling enabled by its high purity is essential for the large-scale synthesis required during lead optimization and early field trials.

Materials Science: Synthesis of Organic Semiconductors and Conjugated Polymers

The extended pi-conjugation provided by the 5-(4-chlorophenyl)thiophen-2-yl unit makes it a valuable monomer or end-cap for tuning the optoelectronic properties of organic semiconductors. The boronic acid group facilitates its precise incorporation into oligomers and polymers via transition-metal-catalyzed cross-coupling. The ability to control molecular architecture with high fidelity is paramount for achieving desired band gaps, charge carrier mobilities, and emission colors in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Generation of Activity-Based Probes and Bioconjugates

The 5-(4-chlorophenyl)thiophene motif, as evidenced by its presence in bioactive molecules with µM-range activity [1], can serve as a recognition element for specific biological targets. The boronic acid handle can be used not only for C-C bond formation but also as a masked functional group for subsequent transformations to install reporter tags (e.g., fluorophores, biotin) or for direct, reversible interactions with diol-containing biomolecules. This application is supported by the defined stability profile, ensuring the reagent remains active during complex bioconjugation procedures .

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